![molecular formula C21H18N4O3 B2884291 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 953214-55-6](/img/structure/B2884291.png)
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
Beschreibung
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a heterocyclic compound featuring a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a phenyl ring and a phenoxyacetamide side chain. The methoxy group at position 6 likely enhances metabolic stability compared to electron-withdrawing substituents (e.g., chloro), while the phenoxyacetamide moiety may influence target binding or pharmacokinetics.
Eigenschaften
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-21-11-10-19-23-18(13-25(19)24-21)15-6-5-7-16(12-15)22-20(26)14-28-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFDOQEVQYYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been shown to inhibitRaf kinases and serve as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
For instance, they can prevent the activation of Raf kinases, IGF-IR, and EGFR, thereby inhibiting the downstream signaling pathways these targets are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of Raf kinases, IGF-IR, and EGFR can disrupt several cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in regulating cell growth, proliferation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell signaling, leading to altered cell growth and proliferation. For instance, inhibition of Raf kinases, IGF-IR, and EGFR could potentially slow down or stop the growth of certain types of cancer cells.
Biologische Aktivität
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine core, which is known for its pharmacological properties. The presence of a methoxy group enhances its solubility and interaction with biological targets. The molecular formula is with a molecular weight of approximately 386.4 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazo[1,2-b]pyridazine moiety can interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Signal Transduction Modulation : The compound may affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Related compounds have shown significant activity against pathogens like Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
Biological Activity Data
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit potent biological activities. Below is a summary table of related compounds and their activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamide | Imidazo[1,2-b]pyridazine core; trifluoromethyl group | Antimicrobial activity |
3-Methoxyimidazo[1,2-b]pyridazines | Similar bicyclic structure; variations in substituents | Active against Mycobacterium tuberculosis |
Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study demonstrated that imidazo[1,2-b]pyridazine derivatives exhibited minimum inhibitory concentrations (MIC90) against Mycobacterium tuberculosis ranging from 0.63 to 1.26 mM. This suggests that the compound could be a candidate for further development as an anti-tubercular agent .
- Anti-inflammatory Properties : Research has indicated that related compounds possess anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Cancer Research : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-b]pyridazine Derivatives
Ponatinib (AP24534)
Ponatinib, a clinically approved Bcr-Abl tyrosine kinase inhibitor, shares structural similarities with the target compound. Both contain an imidazo[1,2-b]pyridazine core, but key differences include:
- Substituents : Ponatinib has a 6-chloro group and a trifluoromethylphenyl moiety, whereas the target compound features a 6-methoxy group and a simpler phenyl-acetamide chain.
- Activity: The chloro group in ponatinib enhances electrophilicity, improving kinase binding but increasing off-target toxicity.
- Synthesis : Ponatinib’s 9-step synthesis achieves a 5.36% yield, highlighting challenges in imidazo[1,2-b]pyridazine functionalization. The target compound’s methoxy group could simplify synthesis by avoiding harsh halogenation steps .
Table 1: Structural and Functional Comparison
Compound | Core Structure | Key Substituents | Pharmacological Relevance |
---|---|---|---|
N-(3-(6-Methoxyimidazo[1,2-... | Imidazo[1,2-b]pyridazine | 6-OCH₃, phenoxyacetamide | Hypothesized kinase inhibition |
Ponatinib | Imidazo[1,2-b]pyridazine | 6-Cl, trifluoromethylphenyl | Bcr-Abl inhibitor (clinical use) |
Imidazo[1,2-a]pyridine Derivatives
Compounds like 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (, MM0333.02) differ in their heterocyclic core:
- Core Structure: Imidazo[1,2-a]pyridine has one pyridinic nitrogen, while imidazo[1,2-b]pyridazine has two adjacent nitrogens.
- Functional Groups: The acetamide side chain in MM0333.02 is analogous to the phenoxyacetamide in the target compound. However, the phenoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Table 2: Heterocyclic Core Impact
Compound Type | Nitrogen Atoms in Core | Key Functional Groups | Bioavailability Considerations |
---|---|---|---|
Imidazo[1,2-b]pyridazine | 2 (adjacent) | Phenoxyacetamide, 6-OCH₃ | Moderate solubility, high stability |
Imidazo[1,2-a]pyridine | 1 | Acetamide, methyl groups | Higher solubility, lower logP |
Substituent Effects on Activity
- 6-Methoxy vs. 6-Chloro : Methoxy groups are electron-donating, reducing electrophilicity and oxidative metabolism compared to chloro substituents. This could mitigate toxicity (as seen in ponatinib’s dose-limiting vascular side effects) .
- Phenoxyacetamide vs. Ester/Nitrile: The phenoxyacetamide in the target compound offers a balance of hydrogen-bonding (amide) and hydrophobic (phenyl) interactions, whereas esters (e.g., MM0333.04) or nitriles (MM0333.05) prioritize metabolic stability or target covalent binding .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of imidazo[1,2-b]pyridazine precursors, followed by coupling with phenylacetamide derivatives. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., attaching the methoxyimidazo-pyridazine core to the phenyl ring) .
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ at m/z 388.427 for C₂₂H₂₀N₄O₃) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Consistency with literature values (if available) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different assay systems?
- Approach :
- Dose-Response Curves : Compare IC₅₀ values in enzymatic vs. cell-based assays to identify assay-specific interference (e.g., solubility issues in cellular models) .
- Metabolic Stability Testing : Use liver microsome assays to assess if metabolite formation alters activity .
- Case Study : Contradictory kinase inhibition data may arise from varying ATP concentrations; normalize results using Z’-factor statistical validation .
Q. What strategies enhance target selectivity while minimizing off-target interactions in structural analogs?
- Modification Strategies :
- Phenoxy Group Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to hydrophobic kinase pockets .
- Acetamide Linker Replacement : Substitute with sulfonamide or urea groups to reduce hERG channel liability .
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or p38 MAPK) and validate via mutagenesis .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Proposed Mechanisms :
- Kinase Inhibition : Competitive binding at the ATP-binding site, supported by crystallographic data for analogous imidazo-pyridazine compounds .
- Apoptosis Induction : Caspase-3/7 activation in cancer cell lines, measured via fluorogenic substrates (e.g., DEVD-AMC) .
- Pharmacokinetic Profiling :
- Caco-2 Permeability Assays : Predict oral bioavailability, with P-gp efflux ratio calculations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.